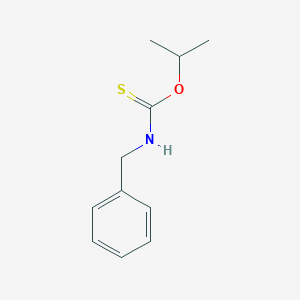
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is a chemical compound known for its role as a mitochondria-targeting probe. It is often used in scientific research to study mitochondrial functions and dysfunctions, which are implicated in various diseases, including neurodegenerative disorders and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide typically involves the reaction of triphenylphosphine with 6-bromohexylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but with optimized parameters for higher yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the reaction type but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
Scientific Research Applications
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed as a mitochondrial probe to study mitochondrial functions and dysfunctions.
Medicine: Investigated for its potential in targeting mitochondrial dysfunctions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of mitochondrial-targeted therapies and diagnostic tools.
Mechanism of Action
The compound exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates cellular uptake and accumulation in the mitochondria due to its lipophilic nature. Once inside the mitochondria, it can interact with mitochondrial components, affecting mitochondrial functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohexyl)triphenylphosphonium Bromide
- (3-Carboxypropyl)triphenylphosphonium Bromide
- (4-Carboxybutyl)triphenylphosphonium Bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is unique due to its aminohexyl group, which allows for additional functionalization and targeting capabilities compared to other similar compounds. This makes it particularly useful in studies involving mitochondrial targeting and dysfunction .
Properties
Molecular Formula |
C24H30Br2NP |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
InChI Key |
ISVWGNSLFRCQBH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)

![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)

